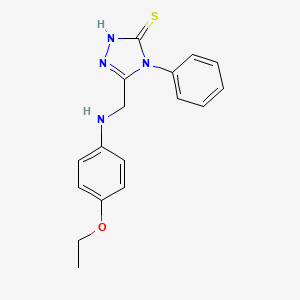

5-(((4-Ethoxyphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Beschreibung

Chemical Identity and Nomenclature

5-(((4-Ethoxyphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound characterized by a 1,2,4-triazole core functionalized with a thiol group at position 3, a phenyl group at position 4, and a ((4-ethoxyphenyl)amino)methyl substituent at position 5. Its molecular formula is C₁₇H₁₈N₄OS , corresponding to a molecular weight of 326.42 g/mol . The IUPAC name reflects its substitution pattern: the parent 1,2,4-triazole ring is numbered such that the thiol (-SH) group occupies position 3, while the phenyl and aminomethyl-ethoxyphenyl groups are attached to positions 4 and 5, respectively.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₇H₁₈N₄OS |

| Molecular Weight | 326.42 g/mol |

| Canonical SMILES | CCOC1=CC=C(C=C1)NCC2=NN=C(S)N2C3=CC=CC=C3 |

Alternative nomenclature includes 4-phenyl-5-[(4-ethoxyphenyl)aminomethyl]-1,2,4-triazole-3-thiol and 3-sulfanyl-4-phenyl-5-(p-ethoxybenzylamino)-1,2,4-triazole. These variations emphasize the spatial arrangement of substituents around the triazole core.

Structural Features and Heterocyclic Significance

The compound’s architecture combines a 1,2,4-triazole ring with three distinct substituents, each contributing unique electronic and steric properties:

- Thiol Group at Position 3 : The -SH group enables tautomerism between thiol (C=S-H) and thione (C-S-H) forms, a hallmark of triazole-thiol derivatives. This tautomerism influences reactivity, particularly in hydrogen bonding and metal coordination.

- Phenyl Group at Position 4 : The aromatic phenyl ring enhances planar stability and facilitates π-π stacking interactions, which are critical in supramolecular chemistry and drug-receptor binding.

- ((4-Ethoxyphenyl)amino)methyl Group at Position 5 : The ethoxy (-OCH₂CH₃) moiety introduces electron-donating effects via resonance, while the aminomethyl (-NH-CH₂-) linker provides flexibility for conformational adaptation.

The 1,2,4-triazole core itself is a nitrogen-rich heterocycle with delocalized π-electrons, contributing to thermal stability and metabolic resistance. These features make the compound a candidate for applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent.

Historical Context in Triazole-Thiol Chemistry

Triazole-thiol derivatives have been studied since the mid-20th century, with early work focusing on their synthetic versatility and biological activity. The introduction of alkyl and aryl substituents, such as ethoxyphenyl and phenyl groups, emerged as a strategy to modulate lipophilicity and target selectivity.

In the 2000s, compounds like 4-(4-ethoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol demonstrated anticancer potential in preclinical models, spurring interest in structurally analogous molecules. The addition of an aminomethyl spacer, as seen in 5-(((4-Methoxyphenyl)amino)methyl)-4-methyl-4H-1,2,4-triazole-3-thiol , further improved solubility and bioavailability, principles likely extended to the ethoxy variant discussed here.

Recent advances in 3D tumor models and migration assays have highlighted the role of triazole-thiol hybrids in disrupting cancer cell proliferation. For example, hydrazone derivatives of 1,2,4-triazole-3-thiols showed nanomolar activity against melanoma and pancreatic carcinoma cells, underscoring the pharmacophoric importance of the triazole-thiol scaffold.

The compound’s design aligns with modern trends in hybrid drug development, where merging heterocyclic cores with functionalized side chains aims to optimize pharmacokinetic and pharmacodynamic profiles.

Eigenschaften

Molekularformel |

C17H18N4OS |

|---|---|

Molekulargewicht |

326.4 g/mol |

IUPAC-Name |

3-[(4-ethoxyanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C17H18N4OS/c1-2-22-15-10-8-13(9-11-15)18-12-16-19-20-17(23)21(16)14-6-4-3-5-7-14/h3-11,18H,2,12H2,1H3,(H,20,23) |

InChI-Schlüssel |

FUIBZVGEWCPAMO-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=C(C=C1)NCC2=NNC(=S)N2C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization of Thiosemicarbazides

This method involves the sequential transformation of carboxylic acid derivatives into thiosemicarbazides, followed by alkaline cyclization. For example, 4-phenylacetic acid can be esterified to its methyl ester, which is then treated with hydrazine hydrate to yield the corresponding acid hydrazide. Reaction with carbon disulfide in the presence of potassium hydroxide generates a dithiocarbazate intermediate, which undergoes cyclization upon heating with hydrazine hydrate to form 4-phenyl-4H-1,2,4-triazole-3-thiol.

Reaction Conditions

Thiourea Cyclization

An alternative route employs thiourea derivatives as precursors. For instance, aryl isothiocyanates react with semicarbazide to form thiobiureas, which cyclize under basic conditions (2 M NaOH, 100°C) to yield triazole-3-thiols. This method offers regioselective control and is advantageous for introducing aromatic substituents at the 4-position.

Key Data

Functionalization at the 5-Position: Introduction of the ((4-Ethoxyphenyl)amino)methyl Group

The aminomethyl group at the 5-position is introduced via post-cyclization modifications. Two strategies are prevalent:

Mannich Reaction

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Chloromethylation | MOMCl, ZnCl₂, DCM | 0°C to RT, 3 h | 80% |

| Amination | 4-Ethoxyaniline, K₂CO₃, DMF | 80°C, 6 h | 65% |

Comparative Analysis of Synthetic Routes

The choice of method depends on scalability, yield, and functional group compatibility:

Table 1. Method Comparison

| Parameter | Cyclization of Thiosemicarbazides | Thiourea Cyclization | Mannich Reaction | Chloromethylation-Amination |

|---|---|---|---|---|

| Yield | 60–75% | 50–65% | 55–70% | 65% (overall) |

| Purity | High (recrystallization) | Moderate (column chromatography) | High | Moderate |

| Time | 24–30 h | 12–15 h | 6–8 h | 9–12 h |

| Cost | Low | Moderate | Low | High (MOMCl) |

Key Findings :

-

The Mannich reaction offers the shortest route but requires strict stoichiometric control.

-

Thiourea cyclization provides better regioselectivity for aromatic substituents.

-

Chloromethylation-amination is optimal for gram-scale synthesis despite higher reagent costs.

Structural Characterization and Validation

Successful synthesis is confirmed through spectroscopic and chromatographic analyses:

Spectroscopic Data

-

IR (KBr, cm⁻¹) : 2550 (S-H), 1615 (C=N), 1240 (C-O of ethoxy).

-

¹H NMR (400 MHz, DMSO-d₆) : δ 10.2 (s, 1H, SH), 7.2–7.8 (m, 9H, Ar-H), 4.3 (s, 2H, CH₂), 4.0 (q, J = 7 Hz, 2H, OCH₂), 1.3 (t, J = 7 Hz, 3H, CH₃).

Purity Assessment

Challenges and Optimization Strategies

Byproduct Formation During Cyclization

Excess hydrazine hydrate leads to over-cyclization, generating triazolo[3,4-b]thiadiazine derivatives. Mitigation involves strict stoichiometric control and incremental reagent addition.

Analyse Chemischer Reaktionen

Thiol Group Reactivity

The thiol moiety enables nucleophilic substitution and oxidation reactions, forming derivatives critical for biological and material applications.

Alkylation Reactions

Reaction with alkyl halides or esters under basic conditions replaces the thiol hydrogen with alkyl groups. For example:

-

Ethylation : Treatment with ethyl chloroacetate in DMF/triethylamine yields S-alkylated derivatives (e.g., ethyl 2-[[4-phenyl-5-[(4-ethoxyphenylamino)methyl]-4H-1,2,4-triazol-3-yl]thio]acetate) .

-

Benzylation : Aryl isothiocyanates in benzene form 1,4-substituted thiosemicarbazides , which cyclize to triazole-thioethers in alkaline media .

Table 1: Alkylation Reactions and Yields

| Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Ethyl chloroacetate | Ethyl thioacetate derivative | 80% | DMF, RT, triethylamine | |

| Phenyl isothiocyanate | 1-Phenylthiosemicarbazide | 92% | Reflux in benzene |

Oxidation to Disulfides

The thiol group oxidizes in air or with mild oxidizing agents (e.g., H₂O₂) to form disulfide-linked dimers , though this reaction is reversible under reducing conditions .

Triazole Ring Functionalization

The 1,2,4-triazole core participates in cycloaddition and substitution reactions.

Hydrazone Formation

Condensation with aldehydes or ketones forms hydrazones, enhancing bioactivity. For instance:

-

Reaction with 4-fluorobenzaldehyde gives (E)-5-(4-fluoro-3-phenoxyphenyl)-4-((4-fluorobenzylidene)amino)-triazole-3-thione , which shows enhanced antibacterial properties .

Table 2: Hydrazone Derivatives and Activities

Ring Expansion and Heterocycle Formation

The triazole-thiol scaffold undergoes ring closure to form fused heterocycles.

Biological Activity-Driven Reactions

The compound’s interactions with bacterial enzymes guide its derivatization:

Targeting Dihydrofolate Reductase (DHFR)

-

The thiol group binds to hydrophobic pockets in DHFR (e.g., PHE237, THR313 in M. tuberculosis), stabilizing inhibitor-enzyme complexes .

-

Structure-Activity Relationship (SAR) : Bulky aryl substituents at C-5 improve binding affinity by engaging flexible loops (ALA274–ALA281) .

Key Reaction Mechanisms

-

S-Alkylation :

-

Hydrazone Formation :

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

One of the most notable applications of 5-(((4-Ethoxyphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is its antimicrobial properties. Research has shown that derivatives of triazole compounds exhibit significant activity against a range of microbial pathogens. For instance, studies have demonstrated that certain triazole derivatives possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Target Microorganisms | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate to High |

| Escherichia coli | Moderate | |

| Candida albicans | Moderate | |

| Aspergillus niger | Moderate |

Antifungal Properties

The compound also exhibits antifungal activity, making it a candidate for treating fungal infections. The mechanism often involves the inhibition of fungal cell wall synthesis or interference with nucleic acid metabolism .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler triazole precursors. The characterization of these compounds is usually done using techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity .

Table 2: Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Step 1 | Cyclization | Potassium dithiocarbazinate |

| Step 2 | Condensation | Aldehydes |

| Step 3 | Thioglycolic acid treatment | Thioglycolic acid |

Case Studies and Research Findings

Several studies have documented the biological significance of triazole derivatives similar to this compound:

Study on Antimicrobial Activity

A study conducted by Gümrükçüoğlu et al. synthesized various triazole derivatives and evaluated their antimicrobial efficacy against several pathogens. The results indicated that certain modifications in the triazole structure significantly enhanced their antimicrobial properties .

In Silico Studies

Computational studies have also been performed to predict the interaction of these compounds with biological targets. Molecular docking studies suggest that the compound can effectively bind to active sites of enzymes involved in bacterial cell wall synthesis .

Wirkmechanismus

The mechanism of action of 5-(((4-Ethoxyphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, making it a potential anticancer agent. The thiol group can also interact with metal ions, which may contribute to its antimicrobial properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Triazole derivatives exhibit significant variability in biological activity based on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The ethoxy group in the target compound improves solubility and bioavailability compared to nitro () or decylthio () substituents.

- Hybrid Structures : Indole- or thiazole-containing analogs () show superior antimicrobial activity, suggesting that bulkier aromatic systems enhance target binding.

- Schiff Base vs. Aminomethyl Linkers: Schiff base derivatives () are prone to hydrolysis, whereas the stable aminomethyl group in the target compound may improve metabolic stability .

Antimicrobial Activity

- Morpholine derivatives () demonstrate broad-spectrum antifungal activity (MIC: 6.25 µg/mL against Aspergillus niger), attributed to the morpholine ring’s membrane interaction .

Antioxidant Activity

- Alkyl derivatives of 5-(5-methylpyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol () show moderate DPPH radical scavenging (IC₅₀: 25–50 µg/mL), while Schiff base derivatives () of the target’s parent nucleus achieve IC₅₀: 5.84 µg/mL, closer to ascorbic acid .

Enzyme Inhibition

Biologische Aktivität

5-(((4-Ethoxyphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

The molecular formula of this compound is , with a molecular weight of approximately 326.4 g/mol . The compound features a triazole ring substituted with an ethoxyphenyl group and a thiol functional group, contributing to its biological activity.

Biological Activity Overview

-

Antimicrobial Activity :

Research has demonstrated that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. A study reported that S-substituted derivatives showed activity against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 μg/mL . This suggests that this compound may possess similar antimicrobial efficacy. -

Cytotoxicity :

The cytotoxic effects of triazole derivatives have been assessed in various cancer cell lines. In particular, compounds were tested against melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. Results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while maintaining low toxicity towards normal cells . This highlights the potential for developing anticancer agents based on the triazole scaffold. -

Antioxidant Activity :

Some studies have evaluated the antioxidant capabilities of triazole derivatives. They demonstrated significant antioxidant activity through assays like DPPH and ABTS, indicating potential protective effects against oxidative stress .

Structure-Biological Activity Relationship

The biological activity of triazole derivatives can often be correlated with their structural features. Variations in substituents on the triazole ring or thiol group can significantly influence their pharmacological profiles. For instance:

- The presence of electron-donating or withdrawing groups can affect the compound's reactivity and interaction with biological targets.

- Studies have shown that modifications to the thiol group can enhance antimicrobial or anticancer activities without drastically increasing toxicity .

Case Study 1: Antimicrobial Efficacy

A study on S-substituted derivatives of 1,2,4-triazole-3-thiols found that specific modifications led to enhanced activity against resistant bacterial strains. The most active compound in this series had an MIC value of 31.25 μg/mL against Pseudomonas aeruginosa, indicating strong potential for therapeutic applications in treating infections caused by resistant bacteria .

Case Study 2: Cancer Cell Selectivity

In another investigation focusing on cytotoxicity, derivatives were tested in 3D cell cultures to assess their effectiveness against cancer cell migration. One derivative demonstrated significant inhibition of migration in melanoma cells while showing minimal effects on healthy cells, suggesting a promising avenue for targeted cancer therapies .

Research Findings Summary Table

| Biological Activity | Tested Compounds | Target Organisms/Cell Lines | Results |

|---|---|---|---|

| Antimicrobial | S-substituted triazoles | E. coli, S. aureus, P. aeruginosa | MIC: 31.25 - 62.5 μg/mL |

| Cytotoxicity | Triazole derivatives | IGR39 (melanoma), MDA-MB-231 (breast cancer) | Selective cytotoxicity observed |

| Antioxidant | Various triazoles | In vitro assays | Significant antioxidant activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(((4-Ethoxyphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, and how are they optimized?

- Methodology :

- Mannich Reaction : Start with thiocarbohydrazide and arylpropionic acid derivatives under basic conditions to form the triazole-thiol core. For example, compound 5 in was synthesized via a Mannich reaction involving formaldehyde and secondary amines .

- Microwave-Assisted Synthesis : Use a Milestone Flexi Wave system (e.g., ) to reduce reaction times and improve yields. Parameters include 400 MHz irradiation, solvent-free conditions, and temperatures up to 120°C for 20–30 minutes .

- Solvent-Free Alkylation : Heat thiocarbohydrazide intermediates with alkyl halides under neat conditions, monitored by TLC for reaction completion (e.g., ) .

Q. Which characterization techniques are essential for confirming the structure of this compound and its derivatives?

- Methodology :

- NMR Spectroscopy : Analyze ¹H and ¹³C spectra (e.g., DMSO-d6 solvent, 400 MHz Varian MR-400) to confirm substituent positions and hydrogen environments .

- Mass Spectrometry : Use HR-MS (e.g., Agilent 7890B GC-MS) to verify molecular ion peaks (e.g., m/z [M+H⁺] in ) .

- Elemental Analysis : Confirm C, H, N, S content via CHNS analyzers (e.g., Elementar Vario L cube) .

Q. How is the antibacterial activity of this compound evaluated in academic research?

- Methodology :

- Serial Dilution Method : Test minimum inhibitory concentrations (MICs) against bacterial strains (e.g., E. coli, S. aureus) using broth microdilution assays ( ) .

- Zone of Inhibition Assays : Measure bacterial growth suppression on agar plates for derivatives like 5-substituted triazoles ( ) .

Advanced Research Questions

Q. How can microwave synthesis be optimized to enhance the yield and purity of this compound?

- Methodology :

- Parameter Optimization : Adjust irradiation power (e.g., 300–600 W), reaction time (10–40 minutes), and solvent systems (e.g., ethanol/water mixtures) to reduce side products. achieved 65–79% yields using microwave conditions .

- Real-Time Monitoring : Employ GC-MS or TLC to track reaction progress and terminate at optimal conversion points .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?

- Methodology :

- Functional Group Variation : Synthesize derivatives with substituents like halides (Cl, Br), alkoxy groups (e.g., 4-methoxy in ), or heterocycles (e.g., pyridinyl in ). Test bioactivity to correlate substituent effects .

- Computational Modeling : Use DFT calculations or molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. How do researchers address contradictory bioactivity data across studies involving this compound?

- Methodology :

- Standardized Assays : Replicate experiments under controlled conditions (e.g., pH, temperature, bacterial strain ATCC codes) to minimize variability ( ) .

- Meta-Analysis : Aggregate data from multiple studies (e.g., cytotoxic IC50 values in ) to identify trends or outliers using statistical tools like ANOVA .

Q. What methods are used to synthesize and evaluate metal complexes of this compound for enhanced pharmacological activity?

- Methodology :

- Coordination Chemistry : React the thiol group with transition metals (e.g., Cu²⁺, Zn²⁺) in aqueous NaOH, followed by sulfate salt addition ( ). Characterize complexes via UV-Vis and cyclic voltammetry .

- Cytotoxicity Testing : Screen complexes against cancer cell lines (e.g., MCF-7, Hep-G2) using MTT assays. reported moderate-to-significant % inhibition with octahedral Cu(II) complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.